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  • Product: 2-(Difluoromethoxy)-3-methylbenzoic acid
  • CAS: 929341-35-5

Core Science & Biosynthesis

Foundational

2-(Difluoromethoxy)-3-methylbenzoic acid chemical properties

An In-Depth Technical Guide to 2-(Difluoromethoxy)-3-methylbenzoic Acid: Properties, Synthesis, and Applications Introduction 2-(Difluoromethoxy)-3-methylbenzoic acid is a fluorinated aromatic carboxylic acid. While not...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Difluoromethoxy)-3-methylbenzoic Acid: Properties, Synthesis, and Applications

Introduction

2-(Difluoromethoxy)-3-methylbenzoic acid is a fluorinated aromatic carboxylic acid. While not extensively documented in mainstream chemical literature, its structure represents a confluence of functionalities highly sought after in modern medicinal chemistry and materials science. The incorporation of a difluoromethoxy (-OCHF₂) group is a key strategy in drug design. It often serves as a bioisosteric replacement for hydroxyl or methoxy groups, and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by acting as a strong hydrogen bond acceptor.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, a plausible synthetic route, expected analytical characteristics, and potential applications of this compound. The insights are synthesized from data on structurally analogous compounds and established principles of organic chemistry.

Physicochemical and Structural Data

The core properties of 2-(Difluoromethoxy)-3-methylbenzoic acid are summarized below. Calculated and estimated values are based on the analysis of similar chemical structures, such as 2-(difluoromethoxy)benzoic acid and other substituted benzoic acids.

PropertyValue / DescriptionSource / Method
IUPAC Name 2-(Difluoromethoxy)-3-methylbenzoic acidNomenclature Rules
Molecular Formula C₉H₈F₂O₃Elemental Composition
Molecular Weight 202.15 g/mol Calculated
CAS Number Not readily availableDatabase Search
Appearance Predicted to be a white to off-white crystalline solid.Analogy[1]
Melting Point Estimated: 100-120 °CAnalogy[1]
Solubility Predicted to be soluble in polar organic solvents (e.g., THF, DMSO, Methanol) and sparingly soluble in water.Chemical Principles
Chemical Structure Chemical structure of 2-(Difluoromethoxy)-3-methylbenzoic acidN/A

Proposed Synthesis and Mechanistic Insights

A validated, published synthesis for 2-(Difluoromethoxy)-3-methylbenzoic acid is not readily found. However, a robust and logical pathway can be designed starting from the commercially available precursor, 2-hydroxy-3-methylbenzoic acid. The synthesis involves two primary stages: difluoromethylation of the phenolic hydroxyl group, followed by ester hydrolysis.

Synthesis_Workflow SM Methyl 2-hydroxy- 3-methylbenzoate INT Methyl 2-(difluoromethoxy)- 3-methylbenzoate SM:e->INT:w 1. Base (e.g., K₂CO₃) 2. Difluoromethylating Agent (e.g., ClCF₂COONa) Solvent: DMF, Heat PROD 2-(Difluoromethoxy)- 3-methylbenzoic acid INT:e->PROD:w 1. Base (e.g., NaOH, LiOH) 2. H₂O/THF 3. Acidic Workup (HCl)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Plausible Approach

Step 1: Synthesis of Methyl 2-(difluoromethoxy)-3-methylbenzoate (Intermediate)

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 2-hydroxy-3-methylbenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and dimethylformamide (DMF, approx. 0.2 M).

  • Reagent Addition: Add sodium chlorodifluoroacetate (ClCF₂COONa, 2.0 eq) to the stirred suspension.

    • Causality: Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide nucleophile. DMF is an excellent polar aprotic solvent for this type of reaction. Sodium chlorodifluoroacetate serves as a precursor to difluorocarbene (:CF₂) upon heating, which is then trapped to form the difluoromethyl ether.

  • Reaction: Heat the mixture to 100-120 °C and maintain for 4-8 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the intermediate ester.

Step 2: Saponification to 2-(Difluoromethoxy)-3-methylbenzoic acid (Final Product)

  • Reaction Setup: Dissolve the intermediate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).

    • Causality: This is a standard base-catalyzed ester hydrolysis (saponification). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt.

  • Workup: Concentrate the mixture to remove THF. Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 2-(Difluoromethoxy)-3-methylbenzoic acid.

Spectroscopic Characterization (Expected)

  • ¹H NMR: The spectrum should feature a characteristic triplet for the proton of the -OCHF₂ group (¹H, t, J ≈ 74 Hz) between δ 6.5-7.5 ppm. Aromatic protons will appear in the δ 7.0-8.0 ppm region. A singlet for the methyl group (-CH₃) will be present around δ 2.3-2.5 ppm. The acidic proton (-COOH) will be a broad singlet downfield, typically >10 ppm.

  • ¹⁹F NMR: A doublet (J ≈ 74 Hz) corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.

  • ¹³C NMR: The carbon of the -OCHF₂ group will appear as a triplet (J(C-F) ≈ 240-250 Hz). Other expected signals include those for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: Key signals would include a broad O-H stretch (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1000-1100 cm⁻¹).

Potential Applications in Research and Development

The structure of 2-(Difluoromethoxy)-3-methylbenzoic acid makes it a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

  • Pharmaceutical Synthesis: The carboxylic acid functionality is a versatile handle for forming amide bonds, a cornerstone of medicinal chemistry. This allows for its conjugation to amines, amino acids, or other pharmacophores. The fluorinated moiety can enhance the drug-like properties of the final compound. Its structure could be explored in the development of anti-inflammatory agents or compounds targeting the central nervous system.[2]

  • Agrochemical Research: Fluorinated benzoic acids are common motifs in herbicides and plant growth regulators.[2] The specific substitution pattern of this molecule could be used to design new active ingredients with unique biological activity profiles.

  • Materials Science: Aromatic carboxylic acids can be used as ligands for metal-organic frameworks (MOFs) or as monomers for specialty polymers.

Safety and Handling

Based on safety data for analogous compounds like 2-(difluoromethoxy)benzoic acid and other fluorinated benzoic acids, the following precautions are advised.[1][3][4]

  • Hazard Classification (Anticipated):

    • Causes skin irritation (H315).[1][3]

    • Causes serious eye irritation (H319).[1][3]

    • May cause respiratory irritation (H335).[1][3]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear protective gloves.[1]

    • Eye Protection: Use chemical safety goggles or a face shield.[1]

    • Skin and Body Protection: Wear a lab coat or suitable protective clothing.[1]

    • Respiratory Protection: Use only in a well-ventilated area or with suitable respiratory equipment, especially when handling as a powder.[1]

  • Handling and Storage:

    • Avoid breathing dust.[1]

    • Wash skin thoroughly after handling.[1]

    • Store in a cool, dry, well-ventilated place in a tightly sealed container.

  • In Case of Fire:

    • The material is not expected to be flammable.[1]

    • Use extinguishing media appropriate for the surrounding fire, such as dry powder, carbon dioxide, or alcohol-resistant foam.[1]

    • Thermal decomposition may produce hazardous carbon oxides and hydrogen fluoride.[1]

References

  • Cheméo. (2024). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, 3-methylphenyl ester. Retrieved from Cheméo. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 171026572, 2-(Difluoromethoxy)-3-formyl-6-methylbenzoic acid. Retrieved from PubChem. [Link]

  • Supporting Information. (2018). Angew. Chem. Int. Ed., 57, 7205.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737379, 2-Fluoro-3-methylbenzoic acid. Retrieved from PubChem. [Link]

  • Cheméo. (2024). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, 3-pentadecyl ester. Retrieved from Cheméo. [Link]

  • MySkinRecipes. (2026). Product Page: 2,4-Difluoro-3-methylbenzoic acid. Retrieved from MySkinRecipes. [Link]

  • Arkat USA. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from Arkat USA. [Link]

Sources

Exploratory

Foreword: The Imperative of Unambiguous Structural Verification

An In-depth Technical Guide to the Structure Elucidation of 2-(Difluoromethoxy)-3-methylbenzoic Acid In the landscape of modern drug discovery and materials science, the precise molecular architecture of a compound is th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 2-(Difluoromethoxy)-3-methylbenzoic Acid

In the landscape of modern drug discovery and materials science, the precise molecular architecture of a compound is the bedrock upon which all subsequent research is built.[1][2] An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the squandering of significant resources. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-(difluoromethoxy)-3-methylbenzoic acid, a compound featuring several key functionalities—a carboxylic acid, an aromatic system, and a difluoromethoxy group—that make it an excellent case study. The presence of fluorine is particularly relevant, as over 20% of all pharmaceuticals contain this element, making expertise in the analysis of organofluorine compounds essential.[3] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the analytical choices, ensuring a self-validating and scientifically rigorous elucidation process.[4]

Initial Postulation and Foundational Analysis

Based on IUPAC nomenclature, the proposed structure for 2-(difluoromethoxy)-3-methylbenzoic acid is as follows:

  • Molecular Formula: C₉H₈F₂O₃

  • Molecular Weight: 202.15 g/mol

  • Degrees of Unsaturated: (2C + 2 + N - H - X) / 2 = (18 + 2 - 8 - 2) / 2 = 5 (Indicating a benzene ring and a carbonyl group)

The first step in any structure elucidation workflow is to verify the elemental composition. High-resolution mass spectrometry will confirm the molecular formula, but a theoretical elemental analysis provides a baseline for purity assessment.

Theoretical Elemental Composition:

Element Percentage
Carbon (C) 53.48%
Hydrogen (H) 3.99%
Fluorine (F) 18.80%

| Oxygen (O) | 23.74% |

The Core of Elucidation: A Multi-modal Spectroscopic Approach

No single technique provides a complete structural picture. True confidence is achieved by the convergence of data from orthogonal analytical methods. Our strategy employs Nuclear Magnetic Resonance (NMR) for connectivity, Mass Spectrometry (MS) for molecular formula and fragmentation, and Infrared (IR) Spectroscopy for functional group identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR is the most powerful tool for determining the precise structure of organic molecules in solution.[3] For a fluorinated compound like this, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, is indispensable.

The goal is not just to acquire spectra, but to answer specific structural questions:

  • What is the substitution pattern on the aromatic ring?

  • Where are the methyl and difluoromethoxy groups relative to the carboxylic acid?

  • How can we confirm the presence and connectivity of the -OCHF₂ group?

2D NMR experiments like HSQC and HMBC are critical here, as they build a map of covalent bonds across two to three bond lengths, allowing us to piece the molecular puzzle together unequivocally.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire with a standard pulse sequence. Spectral width of ~16 ppm, 32 scans, relaxation delay of 2 seconds.

  • ¹³C{¹H} NMR: Acquire with a proton-decoupled pulse sequence. Spectral width of ~220 ppm, 1024 scans, relaxation delay of 2 seconds.

  • ¹⁹F NMR: Acquire with or without proton decoupling. Use a spectral width of ~200 ppm centered around -80 ppm. Trifluorotoluene can be used as an external reference.[3] ¹⁹F NMR is highly sensitive due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[5][6]

  • 2D Experiments (COSY, HSQC, HMBC): Acquire using standard gradient-selected pulse programs to establish ¹H-¹H, ¹H-¹³C (direct), and ¹H-¹³C (long-range) correlations, respectively.

The following table summarizes the predicted signals and their significance.

Experiment Predicted Chemical Shift (δ, ppm) Multiplicity Integration / Coupling Structural Assignment & Rationale
¹H NMR ~11-13Broad Singlet1H-COOH : The acidic proton, often broad due to hydrogen bonding and exchange. Its chemical shift is highly dependent on concentration and solvent.
~7.8-8.0Doublet1HAromatic H : Proton ortho to the carboxylic acid, deshielded by its anisotropy.
~7.2-7.6Multiplet2HAromatic H : Remaining two aromatic protons. Their exact shifts and couplings will confirm the 1,2,3-substitution pattern.
~6.8-7.2Triplet1H-OCHF₂ : The methoxy proton is split into a triplet by the two adjacent fluorine atoms (J ~74 Hz). This is a hallmark signal.
~2.4Singlet3H-CH₃ : The methyl group protons. Expected to be a singlet as there are no adjacent protons.
¹³C NMR ~168Singlet--COOH : Carbonyl carbon of the carboxylic acid.
~150 (t)TripletJ ~ 3-5 HzC-OCHF₂ : Aromatic carbon attached to the difluoromethoxy group. Shows a small triplet coupling to the two fluorine atoms.
~120-140Multiple Singlets-Aromatic C : Remaining aromatic carbons. Quaternary carbons will be weaker.
~115 (t)TripletJ ~ 260 Hz-OCHF₂ : The difluoromethoxy carbon. The large one-bond C-F coupling constant and triplet multiplicity are definitive proof of this group.[7]
~16Singlet--CH₃ : The methyl group carbon.
¹⁹F NMR ~-80 to -95DoubletJ ~ 74 Hz-OCHF₂ : The two equivalent fluorine atoms are split into a doublet by the single adjacent proton. The chemical shift is characteristic of an alkyl difluoromethoxy group.[7]
High-Resolution Mass Spectrometry (HRMS): Formula Confirmation and Fragmentation

HRMS provides two critical pieces of information: the exact mass of the molecule, which confirms the elemental composition with high confidence, and a fragmentation pattern that acts as a structural fingerprint.[8]

We will use a soft ionization technique like Electrospray Ionization (ESI) to preserve the molecular ion. Analyzing in both positive and negative ion modes can provide complementary fragmentation data. The fragmentation of benzoic acids is well-documented and often involves characteristic losses of water, carbon monoxide, and the carboxyl group.[9][10]

Experimental Protocol: HRMS Data Acquisition

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrument: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled to an ESI source.

  • Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass for C₉H₈F₂O₃. Propose structures for the major fragment ions observed in the MS/MS spectrum.

Ion Theoretical m/z Observed m/z Assignment Significance
[M-H]⁻201.0365(To be measured)Molecular IonConfirms molecular weight and formula (C₉H₇F₂O₃⁻).
[M-H-CO₂]⁻157.0470(To be measured)Loss of CO₂Characteristic fragmentation of a deprotonated carboxylic acid.
[C₇H₅F₂O]⁺155.0303(To be measured)[M-OH]⁺Loss of hydroxyl radical from [M+H]⁺.
[C₇H₅F₂]⁺127.0354(To be measured)[M-COOH]⁺Loss of the entire carboxylic acid group, a common fragmentation pathway for benzoic acids.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[11]

For our target molecule, FTIR will provide immediate and clear evidence for the carboxylic acid group (both the O-H and C=O stretching) and confirm the presence of the aromatic ring and C-F bonds. The broadness of the O-H stretch is a classic indicator of the hydrogen-bonded dimer structure common in solid-state carboxylic acids.[12]

Experimental Protocol: FTIR Data Acquisition

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A standard FTIR spectrometer.

  • Data Collection: Record the spectrum from 4000 to 650 cm⁻¹. Perform 16 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
3300 - 2500Broad, StrongO-H StretchCarboxylic Acid (-COOH), broadened by H-bonding.[12]
~3080MediumC-H StretchAromatic C-H
~1700Strong, SharpC=O StretchCarbonyl of the carboxylic acid.
~1600, ~1480Medium-StrongC=C StretchAromatic Ring
~1250StrongC-O StretchCarboxylic Acid / Aryl Ether
~1100StrongC-F StretchDifluoromethoxy Group

The Gold Standard: Single-Crystal X-Ray Crystallography

While the combination of NMR, MS, and IR provides an overwhelming body of evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[13][14] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the solid state.[15][16]

This technique is employed not just for confirmation but as a final, definitive validation. It will confirm the connectivity, the substitution pattern, and reveal details about intermolecular interactions, such as the hydrogen-bonding motif of the carboxylic acid dimers in the crystal lattice.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions).[14][15] A common method is slow evaporation of a saturated solution in a solvent system like ethyl acetate/hexane.

  • Data Collection: Mount a suitable crystal on a diffractometer. An intense, monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[14]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map.

  • Model Building and Refinement: An atomic model is fitted to the electron density map. The model is then refined against the experimental data to optimize atomic positions and thermal parameters, resulting in a final, high-resolution structure.[15][17]

Synthesis of Evidence: The Complete Structural Picture

The convergence of data from all analytical techniques provides an unassailable confirmation of the structure of 2-(difluoromethoxy)-3-methylbenzoic acid.

  • HRMS confirms the molecular formula is C₉H₈F₂O₃.

  • FTIR confirms the presence of a carboxylic acid, an aromatic ring, and C-F bonds.

  • NMR Spectroscopy provides the complete atomic framework:

    • ¹H and ¹³C NMR identify all unique proton and carbon environments.

    • The characteristic triplet in ¹H NMR (δ ~7.0 ppm) and the large triplet splitting in ¹³C NMR (δ ~115 ppm) are definitive evidence for the -OCHF₂ group.

    • ¹⁹F NMR confirms the presence of two equivalent fluorine atoms coupled to a single proton.

    • 2D NMR (HMBC) experiments would show correlations from the methyl protons to the aromatic ring, from the -OCHF₂ proton to its attached carbon, and from the aromatic protons to their neighboring carbons, locking in the 1,2,3-substitution pattern.

  • X-Ray Crystallography provides the final, definitive 3D structure, confirming the connectivity and spatial arrangement of all atoms predicted by spectroscopy.

The workflow and logical connections established through this multi-technique approach are visualized below.

StructureElucidationWorkflow cluster_initial Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation Compound Proposed Compound: 2-(Difluoromethoxy)-3-methylbenzoic acid MF Molecular Formula & Weight Compound->MF NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Compound->NMR Determines Connectivity IR FTIR Spectroscopy Compound->IR Identifies Functional Groups MS Mass Spectrometry (HRMS) MF->MS Confirms Formula XRAY Single Crystal X-Ray Crystallography NMR->XRAY Verify with 'Gold Standard' Final Final Validated Structure NMR->Final Primary Evidence MS->XRAY Verify with 'Gold Standard' MS->Final Supports IR->XRAY Verify with 'Gold Standard' IR->Final Supports XRAY->Final Absolute Proof

Caption: Overall workflow for structure elucidation.

HMBC_Correlations cluster_ring C1 C1 (COOH) C2 C2 (OCHF₂) COOH C=O C3 C3 (CH₃) OCHF2_C C(HF₂) C4 C4-H CH3_C C(H₃) C5 C5-H C6 C6-H OCHF2_H H OCHF2_H->C2 ²J OCHF2_H->OCHF2_C ¹J (HSQC) CH3_H H₃ CH3_H->C2 ³J CH3_H->C3 ²J CH3_H->C4 ³J

Caption: Key HMBC correlations confirming substituent positions.

References

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (n.d.). National Institutes of Health. [Link]

  • NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments. [Link]

  • A deep generative model enables automated structure elucidation of novel psychoactive substances. (2021). Office of Scientific and Technical Information. [Link]

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  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2021). ACS Publications. [Link]

  • How are chemical structures analyzed in drug discovery? (2024). Patsnap Synapse. [Link]

  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. (n.d.). American Chemical Society. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

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  • EI Mass spectrum of the TMS derivative of benzoic acid (24). (n.d.). ResearchGate. [Link]

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  • Fluorine NMR. (n.d.). University of Wisconsin-Madison. [Link]

  • Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines. (2023). National Institutes of Health. [Link]

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  • Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. (2021). Freie Universität Berlin. [Link]

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  • How does a fragment with a m/z ratio of 94 form when benzoic acid breaks down? (2014). Chemistry Stack Exchange. [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (2018). IJTSRD. [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1... (n.d.). Doc Brown's Chemistry. [Link]

  • X RAY CRYSTALLOGRAPHY. (n.d.). SlideShare. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

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  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (2018). IJTSRD. [Link]

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Foundational

Synthesis of 2-(Difluoromethoxy)-3-methylbenzoic acid starting materials

Executive Summary The 2-(difluoromethoxy)phenyl motif is a critical pharmacophore in modern medicinal chemistry.[1][2] It serves as a lipophilic bioisostere of the methoxy group, offering improved metabolic stability (bl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(difluoromethoxy)phenyl motif is a critical pharmacophore in modern medicinal chemistry.[1][2] It serves as a lipophilic bioisostere of the methoxy group, offering improved metabolic stability (blocking O-dealkylation) and enhanced membrane permeability due to the modulation of the logP value.[1]

This guide details the synthesis of 2-(difluoromethoxy)-3-methylbenzoic acid , a sterically congested derivative often used as a scaffold in kinase inhibitors and agrochemicals.[1][2] While direct difluoromethylation of phenols is well-documented, the presence of the ortho-methyl group at position 3 and the carboxylic acid at position 1 introduces steric and solubility challenges that require a robust, stepwise process strategy.

Retrosynthetic Analysis & Strategy

To ensure regioselectivity and high yields, a "Protect-Functionalize-Deprotect" strategy is superior to direct functionalization of the hydroxy-acid.[1][2]

Strategic Disconnections[1]
  • C–O Bond Formation: The difluoromethoxy group is installed via a difluorocarbene (

    
    ) insertion into the phenolate.[1][2]
    
  • Acid Protection: The carboxylic acid is masked as a methyl ester to prevent competitive esterification by the carbene and to improve solubility in the organic solvents required for the difluoromethylation step.[1][2]

Retrosynthesis Target Target Molecule 2-(Difluoromethoxy)-3-methylbenzoic acid Intermediate Intermediate Methyl 2-(difluoromethoxy)-3-methylbenzoate Target->Intermediate Hydrolysis Precursor Starting Material 3-Methylsalicylic acid Intermediate->Precursor 1. Esterification 2. O-Difluoromethylation Reagents Reagents (:CF2 source) Reagents->Intermediate

Figure 1: Retrosynthetic logic flow prioritizing the ester intermediate to control chemoselectivity.[1]

Critical Reagent Selection: The Difluorocarbene Source

Historically, chlorodifluoromethane (Freon-22) was the standard reagent.[1][2] However, due to environmental regulations (Montreal Protocol) and safety concerns (gaseous handling), solid-state surrogates are now preferred for lab and pilot-scale synthesis.[1][2]

ReagentProsConsRecommendation
Chlorodifluoromethane (

)
Cheap; Atom economical.[1][2]Ozone-depleting gas; Requires autoclave/pressure; Safety risk.[1][2]Avoid (unless industrial scale).
Sodium Chlorodifluoroacetate (SCDA) Solid; Bench-stable; Controlled

release; High yields.[1][2]
Generates

(gas evolution); Requires elevated temp (

C).[1][2]
Primary Choice
Diethyl (bromodifluoromethyl)phosphonate Mild conditions; High reactivity.[1][2][3]Expensive; Phosphorus byproducts difficult to remove.[1][2]Secondary Choice
Difluoromethyl triflate Room temp reaction.[1][2]Prohibitively expensive; Unstable.[1][2]Research Only

Detailed Experimental Protocol

This protocol utilizes Sodium Chlorodifluoroacetate (SCDA) , the industry-standard "green" reagent for this transformation.[1][2]

Step 1: Esterification

Objective: Protect the carboxylic acid to prevent side reactions and improve lipophilicity.[1][2]

  • Reagents: 3-Methylsalicylic acid (1.0 equiv), Methanol (solvent),

    
     (cat).[1][2]
    
  • Procedure: Reflux 3-methylsalicylic acid in methanol with catalytic sulfuric acid for 12 hours.

  • Workup: Concentrate, neutralize with

    
    , extract with EtOAc.
    
  • Yield Target: >95%.

Step 2: O-Difluoromethylation (The Critical Step)

Objective: Insert the


 species into the sterically hindered phenol.[1][2]
  • Substrate: Methyl 2-hydroxy-3-methylbenzoate.[1][2]

  • Reagents: Sodium chlorodifluoroacetate (SCDA, 2.5 equiv),

    
     (3.0 equiv).[2]
    
  • Solvent: DMF (Dimethylformamide) and

    
     (Ratio 10:1).[1][2] Note: Water is critical for the final protonation step.[1]
    

Protocol:

  • Charge: In a round-bottom flask equipped with a condenser, charge Methyl 2-hydroxy-3-methylbenzoate (10 mmol) and DMF (30 mL).

  • Base Addition: Add

    
     (30 mmol) and stir at room temperature for 15 minutes to generate the phenolate.
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate (SCDA) (25 mmol).

  • Reaction: Heat the mixture to 100°C .

    • Process Insight: Evolution of

      
       will occur.[2][4] Ensure the system is vented but not open to moisture ingress beyond the controlled water addition.[2]
      
    • Mechanism:[1][2][5][6] SCDA decarboxylates to form

      
      .[1][2] The phenolate attacks 
      
      
      
      to form the difluoromethyl anion, which is then protonated by the water present in the solvent matrix.
  • Monitoring: Monitor by TLC or LCMS. Reaction is typically complete in 4–6 hours.[1][2]

  • Workup: Cool to RT. Dilute with water (100 mL) and extract with

    
     or EtOAc. Wash organics with LiCl solution (to remove DMF).[1][2] Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Hydrolysis

Objective: Reveal the carboxylic acid.

  • Reagents: LiOH or NaOH (3.0 equiv), THF/Water (1:1).[1][2]

  • Procedure: Stir the ester in THF/Water with base at RT for 2 hours.

  • Workup: Acidify with 1M HCl to pH 2. The product usually precipitates as a white solid.[1][2] Filter and dry.[1][2][7]

Process Control & Analytical Validation

Trustworthiness in synthesis relies on rigorous characterization.[2] The difluoromethoxy group has a distinct signature.

Expected Analytical Data
  • 
    H NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Look for the characteristic triplet (or doublet of doublets) for the

      
       proton.[1][2]
      
    • Shift:

      
       ppm.[1][2]
      
    • Coupling Constant (

      
      ):  Large coupling of 72–75 Hz .[1][2] This is the diagnostic signal.
      
    • Aromatic Region: 3 protons (due to 1,2,3-substitution).[1][2]

    • Methyl Group: Singlet at

      
       ppm.[1][2]
      
  • 
    F NMR: 
    
    • Doublet at

      
       ppm (
      
      
      
      ).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Step 2) Inefficient

generation; Temperature too low.[1][2]
Increase temp to 110°C; Add SCDA in portions to maintain

concentration.
Side Product: Aryl Formate Hydrolysis of the

intermediate.[1][2]
Reduce water content slightly (but do not eliminate).[1][2] Ensure anhydrous DMF is used initially.[2]
Steric Hindrance The 3-methyl group blocks the phenolate approach.[1][2]Switch solvent to NMP (higher boiling point) or use a phase transfer catalyst (18-crown-6).[1][2]

Mechanistic Workflow

The following diagram illustrates the reaction mechanism and process flow, highlighting the critical protonation step facilitated by the solvent system.

Mechanism cluster_conditions Process Conditions Step1 Reagent Activation ClCF2CO2Na -> [:CF2] + CO2 + NaCl Step2 Phenolate Attack Ar-O(-) + [:CF2] -> Ar-O-CF2(-) Step1->Step2 In situ generation Step3 Protonation (Critical) Ar-O-CF2(-) + H2O -> Ar-O-CHF2 + OH(-) Step2->Step3 Solvent participation Cond1 Temp: 90-100°C Cond2 Solvent: DMF/H2O

Figure 2: Mechanistic cascade of the difluoromethylation using sodium chlorodifluoroacetate.

References

  • Difluoromethylation of Phenols: Hands, A. T., et al. "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate."[2][6][8] Organic Syntheses, 2024.[2] Link[1][2]

  • Reagent Utility: Hu, J., et al. "Sodium chlorodifluoroacetate: A useful reagent for difluoromethylation."[2][6][8][9][10] Journal of Fluorine Chemistry, 2011.[2][10] Link[1][2]

  • Process Safety: Sperry, J. B., et al.[2][6][8][9] "A Safe and Practical Procedure for the Difluoromethylation of Phenols." Organic Process Research & Development, 2011.[2][9] Link[1][2]

  • Compound Properties: PubChem Entry for 2-(Difluoromethoxy)benzoic acid derivatives. Link

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 2-(Difluoromethoxy)-3-methylbenzoic acid

Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(Difluoromethoxy)-3-methylbenzoic acid, a key building block in contemporary medicinal chemistry and materials science. We p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(Difluoromethoxy)-3-methylbenzoic acid, a key building block in contemporary medicinal chemistry and materials science. We present an in-depth interpretation of predicted Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. This document is designed for researchers, scientists, and drug development professionals, offering not only spectral assignments but also the underlying scientific rationale for these characteristics. Detailed, field-proven protocols for data acquisition are provided to ensure reproducibility and high-quality results. The integration of these orthogonal analytical techniques provides an unambiguous structural elucidation of the title compound, establishing a benchmark for its analytical characterization.

Introduction

2-(Difluoromethoxy)-3-methylbenzoic acid (C₉H₈F₂O₃) is an aromatic carboxylic acid derivative whose structural motifs—a difluoromethoxy group and a substituted benzoic acid—are of significant interest in pharmaceutical design. The difluoromethoxy (-OCHF₂) group, in particular, is recognized as a bioisostere of hydroxyl or methoxy groups, capable of modulating physicochemical properties such as lipophilicity, metabolic stability, and pKa, without drastically increasing molecular size. Accurate and thorough characterization of such molecules is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications.

Spectroscopic techniques are the cornerstone of modern chemical analysis. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework and the electronic environment of fluorine atoms.[1] Infrared (IR) spectroscopy identifies the key functional groups present, while Mass Spectrometry (MS) determines the molecular mass and provides insight into the molecule's fragmentation patterns, confirming its elemental composition.[2] This guide synthesizes data from these three techniques to build a complete and self-validating analytical profile of the molecule.

Molecular Structure and Spectroscopic Overview

The structural integrity of a compound is confirmed by the convergence of data from multiple analytical methods. The workflow below illustrates the integrated approach to characterizing 2-(Difluoromethoxy)-3-methylbenzoic acid.

G cluster_input cluster_methods Analytical Techniques cluster_data Data Output cluster_conclusion Molecule 2-(Difluoromethoxy)-3- methylbenzoic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Molecule->NMR subjected to IR IR Spectroscopy (ATR-FTIR) Molecule->IR subjected to MS Mass Spectrometry (ESI-MS) Molecule->MS subjected to NMR_Data Chemical Shifts (δ) Coupling Constants (J) Structure Connectivity NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Mass-to-Charge (m/z) Molecular Weight Fragmentation Pattern MS->MS_Data Conclusion Unambiguous Structural Confirmation NMR_Data->Conclusion integrated analysis leads to IR_Data->Conclusion integrated analysis leads to MS_Data->Conclusion integrated analysis leads to

Caption: Integrated workflow for spectroscopic characterization.

The molecule's structure, with atom numbering for NMR assignments, is shown below. This numbering is used consistently throughout this guide.

Caption: Structure of 2-(Difluoromethoxy)-3-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following data are predicted based on established chemical shift principles and data from analogous structures.[3]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H (COOH)~11-13br s-1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet.
H6~7.95dJ ≈ 8.01HOrtho to the electron-withdrawing COOH group, this proton is deshielded. It is coupled to H5.
H4~7.40dJ ≈ 7.51HOrtho to the methyl group and meta to the COOH group. It is coupled to H5.
H5~7.20tJ ≈ 7.81HCoupled to both H4 and H6, appearing as a triplet.
H8 (-OCHF₂)~6.70t²JHF ≈ 741HThe methoxy proton is strongly coupled to the two equivalent fluorine atoms, resulting in a characteristic triplet.
H9 (-CH₃)~2.40s-3HThe methyl protons are shielded and appear as a singlet.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
AssignmentPredicted δ (ppm)Rationale
C7 (C=O)~170The carbonyl carbon of a carboxylic acid is significantly deshielded.[4]
C2 (C-O)~148 (t, JCF ≈ 28)Attached to the electronegative oxygen of the difluoromethoxy group; exhibits coupling to fluorine.
C1~135Quaternary carbon attached to the carboxylic acid group.
C6~133Aromatic CH carbon ortho to the carboxylic acid.
C4~131Aromatic CH carbon para to the carboxylic acid.
C3 (C-CH₃)~128Quaternary carbon attached to the methyl group.
C5~125Aromatic CH carbon.
C8 (-OCHF₂)~115 (t, ¹JCF ≈ 240)The carbon of the difluoromethoxy group is directly bonded to two fluorine atoms, leading to a large one-bond C-F coupling constant and a triplet multiplicity.
C9 (-CH₃)~16The aliphatic methyl carbon is highly shielded.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-OCHF₂ ~ -80d²JHF ≈ 74The two fluorine atoms are chemically equivalent and are coupled to the single proton on the same carbon, resulting in a doublet.
Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.[5][6]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 2-(Difluoromethoxy)-3-methylbenzoic acid. For ¹³C NMR, a higher concentration (30-50 mg) may be beneficial.[5]

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous peaks.[6]

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is critical.

    • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Filter the solution through a small cotton or glass wool plug in the pipette if any particulate matter is visible.[7]

    • Cap the NMR tube securely.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

    • Locking: The instrument's field frequency is stabilized by locking onto the deuterium signal of the solvent.[8]

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, whether manual or automatic, is crucial for achieving sharp, well-resolved peaks.[5]

    • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H, ¹³C) to maximize signal sensitivity.[8]

    • Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, acquisition time, relaxation delay). For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.[1]

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis. For CDCl₃, the residual CHCl₃ peak at 7.26 ppm is typically used as a reference for ¹H NMR.[7]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is an ideal technique for analyzing solid powders with minimal sample preparation.[9][10] The IR spectrum reveals the presence of key functional groups based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 2500 (broad)O-H stretchCarboxylic AcidThe very broad nature of this band is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11]
~1700 (strong, sharp)C=O stretchCarboxylic AcidThe carbonyl stretch in an aromatic carboxylic acid is a strong, sharp absorption and is highly diagnostic.[11]
1600, 1475C=C stretchAromatic RingThese absorptions are characteristic of the benzene ring framework.
~1300C-O stretchCarboxylic AcidCorresponds to the stretching vibration of the carbon-oxygen single bond.[11]
1200 - 1000 (strong)C-F stretchDifluoromethoxyC-F stretching vibrations typically produce very strong absorptions in this region.
~3000C-H stretchAromatic/MethylAromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below.
Experimental Protocol: ATR-FTIR Data Acquisition

This method provides rapid and reliable IR spectra from solid samples.[12][13]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[12] Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, then allow it to dry completely.

    • Acquire a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum.[12]

  • Sample Analysis:

    • Place a small amount of the 2-(Difluoromethoxy)-3-methylbenzoic acid powder directly onto the center of the ATR crystal. Only a few milligrams are needed.[13]

    • Lower the instrument's pressure anvil and apply consistent pressure to ensure firm contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[9]

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing & Cleanup:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the software tools to label the significant peaks.

    • After analysis, release the pressure anvil, remove the sample powder, and clean the ATR crystal thoroughly with a solvent-dampened tissue as in step 1.[12]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, as it typically preserves the molecular ion.[14][15] The analysis is expected to be performed in negative ion mode to observe the deprotonated molecule [M-H]⁻.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₉H₈F₂O₃

  • Monoisotopic Mass: 202.0441 Da

  • Average Mass: 202.155 g/mol

Expected Ions (Negative ESI-MS):

m/z (Da)Ion FormulaIdentityRationale
201.0368[C₉H₇F₂O₃]⁻[M-H]⁻ The deprotonated parent molecule, expected to be the base peak in negative mode ESI.
157.0455[C₈H₇F₂O]⁻[M-H-CO₂]⁻Loss of carbon dioxide (43.99 Da) from the parent ion is a common fragmentation pathway for carboxylic acids.
135.0305[C₈H₄FO]⁻[M-H-CHF₂O]⁻Loss of the difluoromethoxy radical and subsequent rearrangement.

The diagram below illustrates the primary predicted fragmentation pathway.

G M_H [M-H]⁻ m/z = 201.04 M_H_CO2 [M-H-CO₂]⁻ m/z = 157.05 M_H->M_H_CO2 - CO₂

Caption: Primary fragmentation of [M-H]⁻ in ESI-MS.

Experimental Protocol: ESI-MS Data Acquisition

This protocol describes a general procedure for obtaining an ESI-mass spectrum.[16][17]

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (approx. 1-10 µg/mL).

    • The solvent system should be compatible with ESI, typically a mixture of water and an organic solvent like acetonitrile or methanol. A small amount of a volatile modifier (e.g., 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode) is often added to promote ionization. For this acidic analyte, a basic modifier in negative mode is ideal.

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[15]

    • A high voltage (typically 3-5 kV) is applied to the emitter tip, creating a fine spray of charged droplets.[17]

    • A heated desolvation gas (e.g., nitrogen) aids in solvent evaporation from the droplets. This process shrinks the droplets until gas-phase ions are formed and enter the mass analyzer.[17]

  • Mass Analysis:

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.[2]

    • The detector records the abundance of each ion.

    • The resulting data is displayed as a mass spectrum, which is a plot of relative intensity versus m/z.[16]

Integrated Spectroscopic Analysis and Conclusion

The structural elucidation of 2-(Difluoromethoxy)-3-methylbenzoic acid is robustly confirmed through the synergistic interpretation of NMR, IR, and MS data.

  • Mass Spectrometry establishes the correct molecular mass of 202.0441 Da, confirming the elemental formula C₉H₈F₂O₃.

  • IR Spectroscopy provides definitive evidence for the core functional groups: the broad O-H and sharp C=O stretches confirm the carboxylic acid moiety, while strong C-F absorptions verify the presence of the difluoro-substituent.

  • NMR Spectroscopy provides the complete structural map. ¹H NMR confirms the presence and connectivity of the three aromatic protons, the unique triplet of the -OCHF₂ proton, and the methyl singlet. ¹³C NMR accounts for all nine unique carbon environments. Crucially, ¹⁹F NMR provides the unambiguous signature of the -OCHF₂ group via its characteristic chemical shift and coupling to the attached proton.

Collectively, these orthogonal datasets provide a comprehensive and self-validating spectroscopic profile. Each technique corroborates the findings of the others, leading to an unequivocal structural assignment for 2-(Difluoromethoxy)-3-methylbenzoic acid. This guide serves as an authoritative reference for the analytical characterization of this important chemical entity.

References

  • Bruker. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 24(1), 3–12. Retrieved from [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3-12. Available at: [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • LCGC International. (2012, February 1). Electrospray Ionization for Mass Spectrometry. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • University of Maryland School of Pharmacy. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Zhdankin, V. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Difluoro-4-methylbenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Methoxybenzoic acid, 2,6-difluoro-α-methylbenzyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, methyl ester - Vapor Phase IR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3-methyl-. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 8). Mass spectrum of benzoic acid. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

  • NP-MRD. (2022, September 9). Showing NP-Card for 6-[(2e)-but-2-en-2-yl]-4-(2,4-dihydroxy-6-methylbenzoyloxy)-2-hydroxy-3-methylbenzoic acid (NP0282240). Retrieved from [Link]

  • eScholarship. (n.d.). Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Rapid evaluation of the extent of haptoglobin glycosylation using orthogonal intact-mass MS approaches and multivariate analysis. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-methyl-. Retrieved from [Link]

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  • MDPI. (2022, May 7). Exploring the Parallel G-Quadruplex Nucleic Acid World: A Spectroscopic and Computational Investigation on the Binding of the c-myc Oncogene NHE III1 Region by the Phytochemical Polydatin. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-(Difluoromethoxy)-3-methylbenzoic Acid: An Application Note and Protocol

Introduction 2-(Difluoromethoxy)-3-methylbenzoic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group (–OCF₂H) can significantly modulate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Difluoromethoxy)-3-methylbenzoic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group (–OCF₂H) can significantly modulate the physicochemical and biological properties of molecules, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. The difluoromethyl group can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl or thiol groups.[1][2][3] This application note provides a detailed, two-step protocol for the synthesis of 2-(Difluoromethoxy)-3-methylbenzoic acid, commencing with the synthesis of the precursor, 2-hydroxy-3-methylbenzoic acid, followed by a robust O-difluoromethylation of the phenolic hydroxyl group.

Synthetic Strategy Overview

The synthesis is approached in two major stages. The first stage involves the regioselective carboxylation of m-cresol to produce 2-hydroxy-3-methylbenzoic acid via the Kolbe-Schmitt reaction. The second stage is the O-difluoromethylation of the resulting phenolic hydroxyl group using a difluorocarbene precursor to yield the final product.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Difluoromethylation A m-Cresol B Sodium m-cresolate A->B NaOH C 2-hydroxy-3-methylbenzoic acid B->C 1. CO₂ (High T, P) 2. H₂SO₄ (workup) C2 2-hydroxy-3-methylbenzoic acid D 2-(Difluoromethoxy)-3-methylbenzoic acid C2->D ClCF₂CO₂Na, Cs₂CO₃ DMF/H₂O, 120 °C

Figure 1: Overall synthetic workflow for 2-(Difluoromethoxy)-3-methylbenzoic acid.

Part 1: Synthesis of 2-hydroxy-3-methylbenzoic acid via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established method for the synthesis of hydroxybenzoic acids from phenols.[4][5][6] In this procedure, sodium m-cresolate, formed by the deprotonation of m-cresol with sodium hydroxide, undergoes electrophilic aromatic substitution with carbon dioxide under elevated temperature and pressure. The choice of the alkali metal cation is crucial for regioselectivity; smaller cations like sodium favor ortho-carboxylation.[4] An acidic workup then yields the desired 2-hydroxy-3-methylbenzoic acid.

Reaction Mechanism: Kolbe-Schmitt Reaction

Kolbe_Schmitt_Mechanism cluster_0 Mechanism m-Cresol m-Cresol Sodium m-cresolate Sodium m-cresolate m-Cresol->Sodium m-cresolate NaOH Intermediate\nComplex Intermediate Complex Sodium m-cresolate->Intermediate\nComplex + CO₂ Salicylate\nAnion Salicylate Anion Intermediate\nComplex->Salicylate\nAnion Tautomerization 2-hydroxy-3-methylbenzoic acid 2-hydroxy-3-methylbenzoic acid Salicylate\nAnion->2-hydroxy-3-methylbenzoic acid H⁺ workup Difluoromethylation_Mechanism cluster_0 Mechanism ClCF₂CO₂Na ClCF₂CO₂Na :CF₂ (Difluorocarbene) :CF₂ (Difluorocarbene) ClCF₂CO₂Na->:CF₂ (Difluorocarbene) Δ (-NaCl, -CO₂) 2-hydroxy-3-methylbenzoic acid 2-hydroxy-3-methylbenzoic acid Phenoxide Phenoxide 2-hydroxy-3-methylbenzoic acid->Phenoxide Cs₂CO₃ Difluoromethoxide\nIntermediate Difluoromethoxide Intermediate Phenoxide->Difluoromethoxide\nIntermediate + :CF₂ 2-(Difluoromethoxy)-3-methylbenzoic acid 2-(Difluoromethoxy)-3-methylbenzoic acid Difluoromethoxide\nIntermediate->2-(Difluoromethoxy)-3-methylbenzoic acid Proton Source

Figure 3: Mechanism of O-difluoromethylation using a difluorocarbene precursor.

Experimental Protocol: 2-(Difluoromethoxy)-3-methylbenzoic acid

This protocol is adapted from a general procedure for the difluoromethylation of phenols. [7] Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-hydroxy-3-methylbenzoic acid152.151.52 g10.0From Part 1
Cesium Carbonate (Cs₂CO₃)325.824.89 g15.0Anhydrous
Sodium chlorodifluoroacetate152.464.27 g28.0Handle with care
Dimethylformamide (DMF)73.0915 mL-Anhydrous
Water18.021.8 mL-Deionized
Diethyl Ether74.12--For extraction
Hydrochloric Acid (HCl)36.46--1 M solution
Sodium Sulfate (Na₂SO₄)142.04--Anhydrous

Procedure:

  • Reaction Setup: To a 50 mL round-bottomed flask equipped with a magnetic stir bar, add 2-hydroxy-3-methylbenzoic acid (1.52 g, 10.0 mmol) and cesium carbonate (4.89 g, 15.0 mmol). Seal the flask with a septum and place it under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous DMF (15 mL) and deionized water (1.8 mL) via syringe. Stir the mixture at room temperature.

  • Degassing: Degas the solution by bubbling nitrogen through it for 30-60 minutes.

  • Reagent Addition: After degassing, remove the septum and add sodium chlorodifluoroacetate (4.27 g, 28.0 mmol) in one portion under a stream of nitrogen. Quickly equip the flask with a reflux condenser under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 120 °C in a preheated oil bath and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of diethyl ether. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure 2-(difluoromethoxy)-3-methylbenzoic acid.

Expected Yield: 70-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • The Kolbe-Schmitt reaction involves high pressure and temperature; use a properly rated and maintained autoclave.

  • Sodium chlorodifluoroacetate is toxic and should be handled with care.

  • Concentrated acids and bases are corrosive and should be handled with appropriate caution.

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the synthesis of 2-(Difluoromethoxy)-3-methylbenzoic acid. The methodology employs the classic Kolbe-Schmitt reaction for the synthesis of the key precursor, followed by a robust O-difluoromethylation using a stable difluorocarbene source. This protocol is designed to be accessible to researchers in organic and medicinal chemistry, facilitating the synthesis of this valuable fluorinated building block for applications in drug discovery and development.

References

  • Kong, F., Zhang, R., Wang, X., Ni, C., & Hu, J. (n.d.). Facile double O-difluoromethylations of diphenols with TMSCF2Br. ScienceDirect.
  • (n.d.). Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations. Royal Society of Chemistry.
  • (2024, October 5). Difluoromethylation of Phenols. Organic Syntheses.
  • (2026, January 11). Difluoromethylation of Phenols. ResearchGate.
  • Liu, G.-K., Qin, W.-B., Li, X., & et al. (2019, October 24). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry.
  • (n.d.). THE KOLBE-SCHMITT REACTION. I. VARIATIONS IN THE CARBONATION OF p-CRESOL. Journal of the American Chemical Society.
  • (2025, February 23). Kolbe-Schmitt Reaction. J&K Scientific LLC.
  • (n.d.). Kolbe–Schmitt reaction. Wikipedia.
  • (n.d.). Kolbe Reaction Mechanism. BYJU'S.
  • (2025, August 19). 2-Hydroxy-3-methyl benzoic acid. ChemBK.

Sources

Application

NMR characterization of 2-(Difluoromethoxy)-3-methylbenzoic acid

Application Note: NMR Characterization of 2-(Difluoromethoxy)-3-methylbenzoic Acid Abstract & Introduction The incorporation of fluorine into drug scaffolds is a pivotal strategy in medicinal chemistry to modulate lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Characterization of 2-(Difluoromethoxy)-3-methylbenzoic Acid

Abstract & Introduction

The incorporation of fluorine into drug scaffolds is a pivotal strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and binding affinity. The 2-(Difluoromethoxy)-3-methylbenzoic acid moiety represents a critical pharmacophore where the difluoromethoxy group (-OCHF


) acts as a lipophilic bioisostere for hydroxyl or methoxy groups.

However, the characterization of this molecule presents unique challenges due to the heteronuclear spin-spin coupling between


H, 

F, and

C nuclei. Standard automated processing often misinterprets these multiplets as impurities. This Application Note provides a definitive protocol for the complete NMR characterization of this compound, emphasizing the "Fluorine-First" workflow to resolve complex splitting patterns.

Structural Analysis & Strategic Logic

Before acquiring data, we must deconstruct the molecule to anticipate spectral features. The -OCHF


 group is the diagnostic "fingerprint" of this molecule.
  • The "Ghost" Triplet (

    
    H):  The single proton on the difluoromethoxy group is not a singlet. It couples to two equivalent fluorine atoms (
    
    
    
    ), resulting in a characteristic triplet with a massive coupling constant (
    
    
    Hz).
  • The "Hidden" Carbon (

    
    C):  The carbon attached to the fluorines will be split into a triplet (
    
    
    
    Hz) with significantly reduced signal intensity, often lost in the baseline noise if scan counts are insufficient.
  • The Fluorine Doublet (

    
    F):  The two equivalent fluorines couple to the single geminal proton, appearing as a doublet.
    
Diagram 1: The "Fluorine-First" Characterization Workflow

NMR_Workflow Sample Sample Prep (DMSO-d6) H1 1H NMR (Identify OCHF2 Triplet) Sample->H1 Step 1 F19 19F NMR (Confirm Doublet) H1->F19 Step 2: Validation F19->H1 Confirm J-values match C13 13C NMR (High Scans for C-F coupling) F19->C13 Step 3: Carbon Backbone HSQC 2D HSQC (1H-13C Correlation) C13->HSQC Step 4: Connectivity

Caption: The strategic workflow prioritizes


F validation early to confirm the J-coupling constants observed in the proton spectrum.

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d

    
      is strictly recommended over CDCl
    
    
    
    .
    • Reasoning: Carboxylic acids form dimers in non-polar solvents (CDCl

      
      ), causing the -COOH proton to drift or broaden excessively. DMSO breaks these dimers, resulting in a sharp, distinct acid peak around 13.0 ppm. Additionally, the -OCHF
      
      
      
      triplet often overlaps with aromatic protons in chloroform; DMSO shifts the aromatics, revealing the triplet.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required to detect the split

    
    C signals.
    
Instrument Parameters
Parameter

H NMR

F NMR

C NMR
Pulse Sequence zg30 (Standard)zgflqn (Fluorine w/ 1H dec)zgpg30 (Power gated)
Spectral Width 14 ppm (-1 to 13)100 ppm (-50 to -150)240 ppm (0 to 240)
Relaxation Delay (D1) 1.0 sec2.0 sec2.0 – 3.0 sec
Scans (NS) 1632>1024 (Critical)
Acquisition Note No decouplingDecouple

H
to simplify to singlet (optional)
Decouple

H
(Standard)

Critical Technical Note: For


C NMR, the Carbon-Fluorine coupling (

) splits the signal intensity into a 1:2:1 triplet. Combined with the lack of Nuclear Overhauser Effect (NOE) for quaternary carbons, the signal-to-noise ratio for the -OCHF

carbon is ~25% of a standard CH carbon. You must increase scan count (NS) by 4x minimum.

Results & Discussion: Spectral Analysis

H NMR Analysis (500 MHz, DMSO-d )

The proton spectrum will display four distinct zones. The diagnostic feature is the Difluoromethoxy Triplet .

Chemical Shift (

)
MultiplicityIntegralAssignmentCoupling (

)
13.10 Broad Singlet1H-COOHN/A (Exchangeable)
7.75 Doublet (d)1HAr-H (C6)

Hz
7.45 Doublet (d)1HAr-H (C4)

Hz
7.25 Triplet (t)1HAr-H (C5)

Hz
6.85 Triplet (t) 1H -OCHF


Hz
2.35 Singlet (s)3H-CH

N/A

Interpretation: The triplet at 6.85 ppm is NOT an impurity. Its large coupling constant (74 Hz) is the definitive signature of a proton geminal to two fluorine atoms.

F NMR Analysis (470 MHz, DMSO-d )

This experiment confirms the presence of the difluoromethoxy group.

  • Shift:

    
     -81.5 ppm.
    
  • Pattern: Doublet (d).[1][2]

  • Coupling:

    
     Hz.
    
  • Validation: The

    
    -value here must perfectly match the 
    
    
    
    -value of the proton triplet at 6.85 ppm. If they match, the structure is confirmed.
Diagram 2: Spin-Spin Coupling Logic (J-Tree)

Coupling_Tree Root OCHF2 Group (Spin System) H_Signal 1H Signal (Geminal H) Root->H_Signal F_Signal 19F Signal (2 x Equivalent F) Root->F_Signal Split_H Triplet (1:2:1) J = 74 Hz (Coupled to 2F) H_Signal->Split_H Split by 2 x 19F Split_F Doublet (1:1) J = 74 Hz (Coupled to 1H) F_Signal->Split_F Split by 1 x 1H

Caption: The coupling tree demonstrates the reciprocal splitting: 1H sees two Fluorines (Triplet), while 19F sees one Proton (Doublet).

C NMR Analysis (125 MHz, DMSO-d )

The carbon spectrum is the most complex due to C-F splitting.

  • Carbonyl (C=O): ~168 ppm (Singlet).

  • Aromatic Region (120-140 ppm):

    • C2 (attached to OCHF

      
      ): Will appear as a triplet  (
      
      
      
      Hz) or broad singlet due to long-range coupling.
    • C3 (attached to CH

      
      ): Singlet.
      
  • Difluoromethoxy Carbon (-OCHF

    
    ): 
    
    • Shift: ~116.5 ppm.[3][4]

    • Multiplicity: Triplet (t) .

    • Coupling:

      
       Hz .
      
    • Note: This signal spans ~520 Hz. It will appear as three small peaks separated by ~260 Hz. Do not mistake the outer satellites for noise.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for J-coupling constants).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Rehse, K., & Hien, U. (2003). Synthesis of 2-(difluoromethoxy)benzoic acid derivatives. Archiv der Pharmazie, 336(11), 541-546.

  • PubChem Compound Summary. (2023). 2-(Difluoromethoxy)-3-methylbenzoic acid (CID 171026572).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Difluoromethoxy)-3-methylbenzoic Acid

Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)-3-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)-3-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide not just a method, but a framework for understanding and optimizing this synthesis, addressing common challenges to improve yield and purity.

Introduction: The Importance of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is an increasingly important functional group in medicinal chemistry. It is often used as a bioisosteric replacement for a hydroxyl or methoxy group. The introduction of the -OCF₂H moiety can enhance metabolic stability, improve membrane permeability, and modulate the acidity of nearby functional groups, thereby positively influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] The synthesis of 2-(Difluoromethoxy)-3-methylbenzoic acid, a valuable building block, however, can present challenges in terms of yield and purity. This guide aims to provide practical solutions to these challenges.

Recommended Synthetic Route: Difluoromethylation of 2-Hydroxy-3-methylbenzoic Acid

The most direct and common approach for the synthesis of 2-(Difluoromethoxy)-3-methylbenzoic acid is the difluoromethylation of the corresponding phenolic precursor, 2-hydroxy-3-methylbenzoic acid. This reaction typically involves the generation of difluorocarbene (:CF₂) as the key reactive intermediate.

Reaction Principle: Generation and Trapping of Difluorocarbene

Difluorocarbene is a highly reactive intermediate that can be generated from various precursors. A common and practical method involves the thermal decomposition of sodium chlorodifluoroacetate. The generated difluorocarbene is then trapped by the phenoxide of the starting material to form the desired difluoromethyl ether.

Reaction_Mechanism SM 2-Hydroxy-3-methylbenzoic Acid Phenoxide Potassium 2-carboxy-6-methylphenoxide SM->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Reagent Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) Carbene Difluorocarbene (:CF₂) Reagent->Carbene Heat (Δ) - NaCl, - CO₂ Intermediate_ion Intermediate Anion Phenoxide->Intermediate_ion Nucleophilic Attack Carbene->Intermediate_ion Product 2-(Difluoromethoxy)-3-methylbenzoic Acid Intermediate_ion->Product Protonation (Workup)

Caption: Proposed reaction mechanism for the difluoromethylation of 2-hydroxy-3-methylbenzoic acid.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis. Optimization of specific parameters may be necessary depending on the scale and available equipment.

Materials:

  • 2-Hydroxy-3-methylbenzoic acid

  • Sodium chlorodifluoroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer or temperature probe

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-hydroxy-3-methylbenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry (approximately 5-10 mL per gram of the starting phenol).

  • Difluoromethylating Agent Addition: Add sodium chlorodifluoroacetate (2.0-2.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers. Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers and wash with 1 M HCl (2x), followed by saturated NaHCO₃ solution (2x), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of 2-(Difluoromethoxy)-3-methylbenzoic acid.

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The decomposition of sodium chlorodifluoroacetate to difluorocarbene is temperature-dependent.

    • Solution: Ensure the reaction temperature is maintained at 100-120 °C. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material. Consider extending the reaction time if necessary.

  • Moisture Contamination:

    • Cause: Water can react with the generated difluorocarbene and also hinder the formation of the phenoxide.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (nitrogen or argon) is crucial.

  • Sub-optimal Base:

    • Cause: Incomplete deprotonation of the phenolic hydroxyl group.

    • Solution: Ensure that a sufficient excess of a strong enough base is used. Anhydrous potassium carbonate is generally effective. For less reactive phenols, a stronger base might be considered, though this can increase the risk of side reactions.

  • Side Reactions:

    • Cause: Difluorocarbene can react with other nucleophiles present in the reaction mixture.

    • Solution: The choice of solvent is critical. While DMF is a good solvent for this reaction, side reactions with the solvent can occur at very high temperatures.

Q2: I am observing a significant amount of unreacted starting material even after prolonged reaction times. What should I do?

A2: This is a common issue and often points to a problem with the generation or reactivity of the difluorocarbene.

  • Check Reagent Quality: The sodium chlorodifluoroacetate should be of good quality. If it has been stored for a long time or improperly, it may have degraded.

  • Increase Reagent Stoichiometry: Consider increasing the equivalents of sodium chlorodifluoroacetate to 3.0 equivalents.

  • Temperature: Ensure your reaction is reaching the target temperature. Use a calibrated thermometer.

Q3: My purified product contains impurities that are difficult to separate. What are they and how can I avoid them?

A3: A common impurity is the starting material, 2-hydroxy-3-methylbenzoic acid. Another possibility is the formation of formate esters from the reaction of the phenoxide with DMF at high temperatures.

  • Improving Separation:

    • Acid-Base Extraction: A careful acid-base extraction during the work-up can help remove the acidic starting material.[2][3] Dissolve the crude product in an organic solvent like diethyl ether and wash with a dilute solution of sodium bicarbonate. The desired product will remain in the organic layer, while the more acidic starting material will be extracted into the aqueous basic layer.

    • Chromatography: Optimize your column chromatography conditions. A shallower gradient of the eluent system can improve the separation of closely eluting compounds.

Q4: Can I use other difluoromethylating agents?

A4: Yes, several other reagents can be used to generate difluorocarbene or act as a source of the -CF₂H group.[4][5]

  • Diethyl (bromodifluoromethyl)phosphonate (BrCF₂P(O)(OEt)₂): This reagent can generate difluorocarbene under basic conditions.[4]

  • (Difluoromethyl)trimethylsilane (TMSCF₂H): This requires activation with a fluoride source.[6]

  • S-(Difluoromethyl)sulfonium salts: These are bench-stable reagents that can be used for difluoromethylation.[7]

The choice of reagent may require significant optimization of the reaction conditions.

Parameter Recommendation Rationale
Difluoromethylating Agent Sodium ChlorodifluoroacetateCost-effective, commercially available, and relatively easy to handle.
Base Anhydrous K₂CO₃Sufficiently basic to deprotonate the phenol without causing excessive side reactions.
Solvent Anhydrous DMFGood solubility for reactants and facilitates the reaction at the required temperature.
Temperature 100-120 °COptimal for the decomposition of sodium chlorodifluoroacetate to difluorocarbene.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination and potential side reactions with oxygen.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of 2-(Difluoromethoxy)-3-methylbenzoic acid Analysis Analyze Crude Reaction Mixture (TLC/HPLC/NMR) Start->Analysis High_SM High Amount of Starting Material? Analysis->High_SM Multiple_Spots Multiple Unidentified Spots? Analysis->Multiple_Spots High_SM->Multiple_Spots No Incomplete_Reaction Incomplete Reaction High_SM->Incomplete_Reaction Yes Side_Reactions Side Reactions Multiple_Spots->Side_Reactions Yes Decomposition Product Decomposition Multiple_Spots->Decomposition If product peak is low Reagent_Issue Reagent/Condition Issue Incomplete_Reaction->Reagent_Issue Sol_Temp_Time Increase Temperature/Time Incomplete_Reaction->Sol_Temp_Time Sol_Reagent_Quality Check Reagent Quality & Stoichiometry Reagent_Issue->Sol_Reagent_Quality Sol_Anhydrous Ensure Anhydrous Conditions Reagent_Issue->Sol_Anhydrous Sol_Optimize_Workup Optimize Workup/Purification Side_Reactions->Sol_Optimize_Workup Sol_Milder_Conditions Consider Milder Conditions/Alternative Reagents Side_Reactions->Sol_Milder_Conditions Decomposition->Sol_Milder_Conditions

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

  • Angewandte Chemie International Edition, 2018, 57, 7205. (Note: While a full clickable URL is not available from the provided search snippets, this citation points to a relevant scientific article.)
  • Journal of Organic and Pharmaceutical Chemistry, 2024, 2(4). (Note: A full clickable URL is not available from the provided search snippets, this citation points to a relevant scientific article.)
  • Arkat USA, Inc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective. [Link]

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]

  • PubChem. 2-(Difluoromethoxy)-3-formyl-6-methylbenzoic acid. [Link]

  • SpectraBase. 2,6-Difluoro-3-methylbenzoic acid, methyl ester. [Link]

  • Organic Syntheses. Difluoromethylation of Phenols. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • ACS Publications. Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. [Link]

  • ACS Publications. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. [Link]

  • Cheméo. Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, 3-methylphenyl ester. [Link]

  • University of Colorado Boulder. SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. [Link]

  • Google Patents.
  • Google Patents. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • WIPO. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Patsnap. A kind of synthetic method of 2-nitro-3-methylbenzoic acid. [Link]

  • Google Patents.
  • University of Massachusetts. The Extraction of Benzoic Acid from a Mixture. [https://people.chem.umass.edu/gawalt/269/jsps/ benzoic.jsp]([Link] benzoic.jsp)

Sources

Optimization

Optimizing Difluorocarbene Insertion: A Technical Support Guide

Welcome to the technical support center for optimizing reaction conditions for difluorocarbene insertion. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reaction conditions for difluorocarbene insertion. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during these powerful fluorination reactions. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate the complexities of difluorocarbene chemistry.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the practical aspects of running difluorocarbene insertion reactions.

Q1: What are the most common and effective precursors for generating difluorocarbene, and what are their respective advantages and disadvantages?

Choosing the right difluorocarbene precursor is critical for a successful reaction. Several options are available, each with its own set of activation conditions and compatibility profiles.

  • TMSCF₂Br (Bromotrifluoromethyl)trimethylsilane): This is a versatile and widely used precursor. It can be activated under mildly basic conditions, making it compatible with a broad range of functional groups.[1][2] Its activation can be initiated by various sources, including halide ions or even mildly basic solvents like HMPA or DMPU.[2]

  • Diethyl bromodifluoromethylphosphonate (BrCF₂P(O)(OEt)₂): This commercially available reagent is known for its high efficiency and environmentally benign nature.[3] It undergoes a facile P-C bond cleavage upon basic hydrolysis, even at low temperatures (-78°C to room temperature), to generate the difluorocarbene intermediate.[3]

  • Fluoroform (CHF₃): As an inexpensive industrial gas, fluoroform is an attractive difluorocarbene source.[4] Its use typically requires strong basic conditions (e.g., KOH) in a two-phase system.[4]

  • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This was one of the first reagents used for difluorocarbene generation.[5] It decomposes upon heating to release difluorocarbene, CO₂, and NaCl.[5][6] A key drawback is the need for high temperatures, which can limit its functional group tolerance.

  • Other Reagents: A variety of other precursors have been developed, including those that are activated under neutral or even acidic conditions, broadening the scope of difluorocarbene chemistry.[1][7]

Table 1: Comparison of Common Difluorocarbene Precursors

PrecursorActivation ConditionsAdvantagesDisadvantages
TMSCF₂Br Mildly basic (e.g., F⁻, Br⁻, HMPA)Versatile, compatible with many functional groups.[1][2]Can be moisture sensitive.
BrCF₂P(O)(OEt)₂ Basic hydrolysisHigh efficiency, environmentally benign, mild conditions.[3]Can be more expensive than other sources.
CHF₃ Strong base (e.g., KOH)Inexpensive, readily available.[4]Requires strong basic conditions, may not be suitable for base-sensitive substrates.
ClCF₂CO₂Na Thermal decompositionInexpensive.[5]Requires high temperatures, limited functional group tolerance.
Q2: How do I choose the optimal catalyst for my difluorocarbene insertion reaction?

The choice of catalyst is highly dependent on the nature of the substrate and the desired transformation.

  • Copper Catalysts: Copper complexes, such as Cu(CH₃CN)₄BF₄, are effective for promoting difluorocarbene insertion into C-O bonds and for skeletal ring expansion reactions.[8][9] The copper catalyst is believed to stabilize the difluorocarbene species, facilitating its insertion.[8]

  • Palladium Catalysts: Palladium catalysis enables unique reactivity for difluorocarbene, allowing it to act as either a nucleophilic or electrophilic species depending on the oxidation state of the palladium center.[10] This has been exploited for various cross-coupling reactions to form difluoromethylated and tetrafluoroethylated arenes.[10][11][12]

  • Metal-Free Conditions: For many insertions into X-H bonds (where X = O, S, N), a catalyst may not be necessary. The reaction often proceeds readily with a suitable base to deprotonate the substrate and a difluorocarbene precursor.[13]

Q3: What is the influence of solvent and temperature on the outcome of the reaction?

Solvent and temperature are critical parameters that can significantly impact the yield, selectivity, and even the reaction pathway.

  • Solvent Polarity: The polarity of the solvent can influence the stability of intermediates and the solubility of reagents. For instance, in some copper-catalyzed insertions, ethereal solvents like THF, dioxane, and DME have been found to be optimal, while less polar (toluene) or more polar (acetonitrile) solvents resulted in lower yields.[8] In other systems, acetonitrile has been identified as an excellent solvent at room temperature.[4] The choice of solvent can also affect the equilibrium between the difluoromethylene ylide and the free difluorocarbene.[14]

  • Temperature: The reaction temperature must be carefully optimized. Some difluorocarbene precursors require elevated temperatures for decomposition. However, for many catalyzed reactions, an optimal temperature range exists beyond which no further improvement in yield is observed, and side reactions may become more prevalent.[8] For reactions involving thermally sensitive substrates, precursors that generate difluorocarbene at lower temperatures are preferable.

Troubleshooting Common Problems in Difluorocarbene Insertion Reactions

This section provides a structured guide to diagnosing and solving common issues encountered during your experiments.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive Precursor: The difluorocarbene precursor is not being activated.* Verify the activation conditions (e.g., appropriate base, temperature). * Consider a different precursor with milder activation requirements.[1]
Inactive Catalyst: The catalyst is not promoting the reaction.* Ensure the catalyst is not degraded; use a fresh batch. * Screen different catalysts (e.g., different copper or palladium sources).[8][10] * For some reactions, a catalyst may not be necessary.
Sub-optimal Temperature: The reaction temperature is too low for precursor decomposition or too high, leading to decomposition of reactants or products.* Systematically vary the reaction temperature to find the optimum.[8]
Incorrect Solvent: The solvent may not be suitable for the reaction.* Screen a range of solvents with varying polarities.[4][8]
Formation of Side Products Difluorocarbene Dimerization: The difluorocarbene is reacting with itself to form tetrafluoroethylene.* This is more common with precursors that release difluorocarbene rapidly. Consider a precursor with a more controlled release. * Adjust the rate of addition of the precursor.
Reaction with Solvent: The difluorocarbene is reacting with the solvent.* Choose a less reactive solvent. Ethereal solvents are generally good choices.[8]
Side Reactions of the Substrate: The substrate is undergoing undesired reactions under the reaction conditions.* Use a precursor that allows for milder reaction conditions (lower temperature, weaker base).[1]
Poor Regioselectivity Steric and Electronic Effects: The insertion is not occurring at the desired position.* The regioselectivity is often governed by the electronic and steric properties of the substrate.[8] * Consider modifying the substrate to direct the insertion. * In catalyzed reactions, the choice of ligand can sometimes influence regioselectivity.
Difficulty in Purification Multiple Spots on TLC: The product is not well-separated from impurities.* Optimize the solvent system for your column chromatography. The difluoromethyl group can alter the polarity in non-intuitive ways.[15] * Consider alternative purification techniques like preparative HPLC or crystallization.
Streaking on TLC: The compound may be acidic or basic.* Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent.[15]
Non-UV Active Compounds: The product is not visible under UV light.* Use alternative visualization techniques such as an iodine chamber or chemical staining (e.g., potassium permanganate).[15]

Key Experimental Protocols

This section provides a generalized, step-by-step protocol for a difluorocarbene insertion reaction into a phenol. This should be adapted based on the specific substrate and chosen precursor/catalyst system.

General Protocol for O-Difluoromethylation of a Phenol

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve phenol and base in an appropriate solvent. B Add the difluorocarbene precursor dropwise at the desired temperature. A->B Reaction Setup C Monitor the reaction by TLC or GC-MS. B->C Reaction Progress D Quench the reaction with water or a saturated aqueous solution. C->D Completion E Extract the product with an organic solvent. D->E F Dry the organic layer and concentrate in vacuo. E->F G Purify the crude product by column chromatography. F->G

Caption: A generalized workflow for a difluorocarbene insertion reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents.

    • The phenol substrate should be pure and dry.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the phenol (1.0 equiv.) and the chosen solvent.

    • Add the base (e.g., K₂CO₃, Cs₂CO₃, or an organic base, typically 1.5-3.0 equiv.).

    • If a catalyst is required, add it at this stage (typically 1-10 mol%).

    • Stir the mixture at the desired temperature (this can range from -78°C to elevated temperatures depending on the precursor).

  • Addition of Difluorocarbene Precursor:

    • Dissolve the difluorocarbene precursor (e.g., TMSCF₂Br or BrCF₂P(O)(OEt)₂, typically 1.2-2.0 equiv.) in the reaction solvent.

    • Add the precursor solution dropwise to the reaction mixture over a period of time to control the concentration of the reactive difluorocarbene.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[15]

Understanding the Mechanism: Catalyzed Difluorocarbene Insertion

The following diagram illustrates a simplified catalytic cycle for a metal-catalyzed difluorocarbene insertion.

catalytic_cycle M_L M(L)n M_CF2 [M]=CF2 M_L->M_CF2 :CF2 Substrate_Complex [M(Substrate)]=CF2 M_CF2->Substrate_Complex Substrate Product_Complex [M(Product)] Substrate_Complex->Product_Complex Insertion Product_Complex->M_L -Product

Caption: A simplified catalytic cycle for difluorocarbene insertion.

In this generalized cycle, the active catalyst M(L)n reacts with the difluorocarbene (:CF2) to form a metal-carbene complex [M]=CF2. This complex then coordinates with the substrate, and the insertion step occurs to form a metal-product complex [M(Product)]. Finally, the product is released, regenerating the active catalyst. The specific details of the mechanism can vary significantly depending on the metal, ligands, and substrate.[8][10]

References

  • BenchChem. (n.d.). purification of difluoromethylated compounds from difluoromethanol reactions.
  • Zhang, X., et al. (2022). Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres. Nature Chemistry.
  • Zhou, W., et al. (2021). Transition-metal difluorocarbene complexes. Chemical Society Reviews.
  • Wikipedia. (n.d.). Difluorocarbene.
  • Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.
  • Prakash, G. K. S., et al. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry.
  • Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research.
  • Shen, Q., et al. (2019). Controllable catalytic difluorocarbene transfer enables access to diversified fluoroalkylated arenes. Nature Chemistry.
  • Zafrani, Y., et al. (2009). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Tetrahedron Letters.
  • Hu, J., et al. (2013). Conversion between Difluorocarbene and Difluoromethylene Ylide. Chemistry - A European Journal.
  • Gouverneur, V. (2022). Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres. Request PDF.
  • Gouverneur, V., et al. (2024). Development of a halofluorocarbon, chromatography-free radiosynthesis of fluorine-18 difluorocarbene. Nature Communications.
  • Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research.
  • Shen, Q. (2024). Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles. CCS Chemistry.
  • Gouverneur, V. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition.
  • Xiao, J. (2020). Palladium Difluorocarbene Involved Catalytic Coupling with Terminal Alkynes. CCS Chemistry.
  • Gouverneur, V. (n.d.). Online Research @ Cardiff - ORCA.
  • Hu, J. (2024). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Chemical Science.
  • Gouverneur, V. (n.d.). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride.
  • Wang, J. (n.d.). Dichloro- or difluorocarbene incorporated formal C–C bond insertion of strained rings.
  • Cundari, T. R. (n.d.). Computed reaction energy profile of difluorocarbene insertion into....
  • Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • Lipshutz, B. H. (2024). Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. The Journal of Organic Chemistry.
  • Leadbeater, N. (2011). Difluorocarbene: We're bringing it back. New Reactions.
  • Serdyuk, O. V. (2018). Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions. Accounts of Chemical Research.
  • Biswas, T. (2021). Difluorocarbene: CF2 (Reaction intermediate): Decarboxylative elimination (!!) & singlet or triplet? [Video]. YouTube.
  • Davies, H. M. L. (n.d.). Optimized transition structures for carbene insertion into the primary....
  • Finetech Industry Limited. (2026). Mastering Difluorocarbene Generation: A Guide for Organic Chemists.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into molecular frameworks is a pivotal strategy in modern medicinal chemistry. This guide delves into the structure-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular frameworks is a pivotal strategy in modern medicinal chemistry. This guide delves into the structure-activity relationships (SAR) of fluorinated benzoic acid derivatives, a class of compounds with significant therapeutic potential. By leveraging the distinct physicochemical properties of fluorine, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of benzoic acid analogs to create more effective, selective, and stable drug candidates.[1][2][3] This document offers a comprehensive analysis of synthesis strategies, the impact of fluorination on molecular properties, and key experimental protocols for evaluating these compelling molecules.

The Physicochemical Impact of Fluorination

The introduction of fluorine into the benzoic acid scaffold can profoundly alter a molecule's properties in several ways that are advantageous for drug design.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. Placing fluorine at metabolically vulnerable positions can prevent oxidation, thereby extending the drug's half-life and enhancing its bioavailability.[3][4]

  • pKa Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[5][6] This effect can lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH, which in turn affects solubility and the ability to interact with biological targets.[3][7][8]

  • Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may improve its capacity to cross cell membranes and the blood-brain barrier.[3][9] This is a critical factor for drugs targeting the central nervous system.[9]

  • Binding Affinity and Selectivity: The high electronegativity of fluorine can facilitate favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby improving binding affinity and selectivity.[3]

Comparative Data on Physicochemical Properties

The following table summarizes the impact of fluorine substitution on key physicochemical properties of benzoic acid.

CompoundpKalogPNotes
Benzoic Acid4.201.87Baseline for comparison.
2-Fluorobenzoic Acid3.271.95Increased acidity due to the ortho-inductive effect.[10]
3-Fluorobenzoic Acid3.862.02Moderate increase in acidity.
4-Fluorobenzoic Acid4.14[11]2.07[11]Acidity is similar to benzoic acid due to the competing inductive and resonance effects.[12]
2,6-Difluorobenzoic Acid2.732.11Significant increase in acidity due to two ortho-fluorine atoms.[13]

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzoic acid derivatives is significantly influenced by the position and number of fluorine substituents on the aromatic ring.

Positional Isomers: Ortho vs. Meta vs. Para
  • Ortho Substitution: Placing a fluorine atom at the ortho position generally leads to a significant increase in acidity due to the strong inductive effect.[6][10] This can enhance interactions with certain biological targets but may also influence off-target effects. The smaller size of fluorine compared to other halogens minimizes steric hindrance.[13]

  • Meta Substitution: A fluorine atom at the meta position exerts a moderate inductive effect, leading to a slight increase in acidity. This position is often explored to fine-tune electronic properties without drastic changes in molecular conformation.[12]

  • Para Substitution: In the para position, the electron-withdrawing inductive effect of fluorine is counteracted by its electron-donating resonance effect.[12] This often results in a pKa value similar to that of unsubstituted benzoic acid.[12] However, this substitution can still significantly impact metabolic stability and receptor binding.

Case Study: Fluorinated Benzoic Acids as COX Inhibitors

A prominent application of fluorinated benzoic acids is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3]

  • Diflunisal: This difluorophenyl derivative of salicylic acid is a non-selective COX inhibitor used for treating pain and inflammation.[3] It works by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[3]

  • Celecoxib: A selective COX-2 inhibitor, celecoxib contains a trifluoromethyl group, which contributes to its enhanced binding affinity and selectivity for the COX-2 enzyme.

The following table presents a comparative SAR for a series of fluorinated benzenesulfonamide derivatives as inhibitors of amyloid-β aggregation, a process implicated in Alzheimer's disease.[14][15]

Compound SubstitutionRelative Aggregation HalftimeImplication
UnsubstitutedBaselineReference compound.
ortho-FluoroIncreasedSuggests that substitution at this position can hinder the aggregation process.
meta-FluoroSlightly IncreasedIndicates a less pronounced but still positive effect on inhibiting aggregation.
para-FluoroSignificantly IncreasedDemonstrates that this substitution pattern is highly effective in slowing amyloid-β aggregation.[14][15]
Di- and Tri-fluoroVariedThe effects of multiple fluorine substitutions are highly dependent on their specific positions.[14][15]

Experimental Protocols for Evaluation

Reproducible and detailed experimental protocols are crucial for accurately comparing the biological activity of fluorinated benzoic acid analogs.

Protocol 1: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's potency.[16][17][18]

Objective: To determine the concentration of a test compound that inhibits the activity of a target enzyme by 50%.[19]

Methodology:

  • Prepare Reagents: Prepare solutions of the target enzyme, substrate, and a series of dilutions of the fluorinated benzoic acid analog (inhibitor).

  • Enzyme Reaction: In a multi-well plate, combine the enzyme and varying concentrations of the inhibitor.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Measure Activity: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration to generate a dose-response curve. The IC₅₀ value is the concentration of the inhibitor at which the enzyme activity is reduced by 50%.[17][20]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dilution Perform Serial Dilutions of Inhibitor prep_reagents->serial_dilution add_enzyme_inhibitor Add Enzyme and Inhibitor to Plate serial_dilution->add_enzyme_inhibitor pre_incubate Pre-incubate add_enzyme_inhibitor->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate monitor_reaction Monitor Reaction Progress add_substrate->monitor_reaction plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) monitor_reaction->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for IC₅₀ determination.

Protocol 2: Determination of Lipophilicity (logP) by RP-HPLC

This protocol describes a robust and high-throughput method to experimentally determine the partition coefficient (logP), a critical measure of a compound's lipophilicity.[21][22]

Objective: To determine the logP value of a compound using reverse-phase high-performance liquid chromatography (RP-HPLC).[22]

Methodology:

  • Prepare Mobile Phase and Standards: Prepare an appropriate mobile phase (e.g., acetonitrile/water mixture) and a set of reference standards with known logP values.

  • Generate Calibration Curve: Inject the reference standards into the HPLC system and record their retention times. Plot the logarithm of the retention factor (k') against the known logP values to create a calibration curve.[23]

  • Analyze Test Compound: Inject the fluorinated benzoic acid analog into the HPLC system under the same conditions and record its retention time.

  • Calculate logP: Use the retention time of the test compound to calculate its k' and then determine its logP value from the calibration curve.[23]

G cluster_setup System Setup & Calibration cluster_sample_analysis Sample Analysis cluster_calculation Calculation prep_mobile_phase Prepare Mobile Phase and Standards inject_standards Inject Reference Standards prep_mobile_phase->inject_standards generate_curve Generate logP vs. Retention Time Calibration Curve inject_standards->generate_curve interpolate Interpolate logP from Calibration Curve generate_curve->interpolate prepare_sample Prepare Test Compound Solution inject_sample Inject Test Compound prepare_sample->inject_sample record_retention Record Retention Time inject_sample->record_retention record_retention->interpolate report_value Report logP Value interpolate->report_value

Caption: Workflow for logP determination by RP-HPLC.

Protocol 3: Metabolic Stability Assay using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[24]

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.[25][26]

Methodology:

  • Prepare Incubation Mixture: In a reaction tube, combine liver microsomes, a phosphate buffer (pH 7.4), and the test compound.[24][25]

  • Pre-incubation: Pre-incubate the mixture at 37°C.[27]

  • Initiate Reaction: Start the metabolic reaction by adding a solution of NADPH, an essential cofactor for CYP enzymes.[25][27]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[27]

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[27]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. From the slope of this plot, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[24][27]

G cluster_incubation Incubation cluster_quenching Reaction Quenching & Processing cluster_analysis Analysis prepare_mix Prepare Incubation Mixture (Microsomes, Buffer, Compound) pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction sample_timepoints Sample at Multiple Time Points start_reaction->sample_timepoints quench Quench with Acetonitrile + IS sample_timepoints->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms_analysis Analyze by LC-MS/MS collect_supernatant->lcms_analysis calculate_stability Calculate t1/2 and Intrinsic Clearance lcms_analysis->calculate_stability

Caption: Workflow for metabolic stability assay.

Conclusion

The strategic fluorination of benzoic acid analogs is a powerful and versatile tool in drug discovery. A thorough understanding of the structure-activity relationships, guided by robust experimental evaluation, is essential for harnessing the full potential of this chemical class. By carefully considering the position and number of fluorine substituents, researchers can rationally design molecules with optimized potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.
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  • The Many Roles for Fluorine in Medicinal Chemistry. (2008, June 21). ACS Publications.
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  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023, November 30). WuXi AppTec DMPK.
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  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in molecular biology (Clifton, N.J.), 2089, 41–46. [Link]

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Comparative

In vitro assay validation for 2-(Difluoromethoxy)-3-methylbenzoic acid derivatives

Topic: In Vitro Assay Validation for 2-(Difluoromethoxy)-3-methylbenzoic Acid Derivatives Context: PDE4 Inhibitor Development & Scaffold Optimization Executive Summary & Strategic Context 2-(Difluoromethoxy)-3-methylbenz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Assay Validation for 2-(Difluoromethoxy)-3-methylbenzoic Acid Derivatives Context: PDE4 Inhibitor Development & Scaffold Optimization

Executive Summary & Strategic Context

2-(Difluoromethoxy)-3-methylbenzoic acid is a critical pharmacophore often utilized as a bioisostere in the development of Phosphodiesterase 4 (PDE4) inhibitors (e.g., Roflumilast analogs) and CFTR modulators . The difluoromethoxy group (


) enhances lipophilicity and metabolic stability compared to a methoxy group, while the 3-methyl group provides steric bulk to lock active conformations.

However, this scaffold presents unique challenges in in vitro assay validation:

  • Solubility: The fluorinated ether increases LogP, necessitating strict DMSO titration.

  • Chemical Interference: The free carboxylic acid moiety can chelate metal ions, potentially interfering with metal-based affinity assays (e.g., IMAP).

  • Optical Interference: Benzoic acid derivatives often absorb in the UV region, requiring careful selection of excitation wavelengths in fluorescence assays.

This guide compares the performance of IMAP (Fluorescence Polarization) versus HTRF (Homogeneous Time-Resolved Fluorescence) for validating this specific chemotype, providing a self-validating workflow for drug discovery professionals.

Biological Mechanism & Target Pathway

To validate activity, we must first map the target signaling pathway. The primary target for these derivatives is PDE4, which hydrolyzes cAMP to AMP. Inhibition leads to elevated intracellular cAMP and downstream PKA activation.

PDE4_Pathway GPCR GPCR (Gs-coupled) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA PKA Activation cAMP->PKA Activates PDE4 PDE4 Enzyme (Target) PDE4->AMP Inhibitor 2-(Difluoromethoxy) Derivative Inhibitor->PDE4 Inhibits Effect Anti-inflammatory Response PKA->Effect Downstream Signaling

Figure 1: The cAMP signaling cascade. The derivatives target PDE4 to prevent cAMP hydrolysis, maintaining high signaling levels.

Comparative Assay Guide: IMAP vs. HTRF

When screening 2-(difluoromethoxy)-3-methylbenzoic acid derivatives, the choice of assay platform is critical due to the chemical properties of the scaffold.

FeatureIMAP (FP) HTRF (TR-FRET) Recommendation
Principle Metal-nanoparticle binding to phosphate (product).Antibody-cryptate detection of cAMP (substrate).HTRF is superior for this scaffold.
Interference Risk High. The carboxylic acid on the scaffold can chelate the

on IMAP beads, causing false inhibition.
Low. Antibody recognition is specific; TR-FRET filters out compound fluorescence.Use HTRF to avoid false positives.
Sensitivity Moderate. Requires high substrate conversion (>20%).High. Detects low substrate conversion (<10%).HTRF allows "initial rate" measurement.
Solubility Tolerance Sensitive to DMSO > 2%.Tolerates DMSO up to 10%.HTRF suits lipophilic difluoromethoxy analogs.

Validation Workflow (Step-by-Step)

This protocol is designed to be self-validating , ensuring that any signal observed is due to true biological inhibition and not chemical artifacts.

Phase 1: Compound Preparation & Solubility Check
  • Objective: Solubilize the lipophilic difluoromethoxy derivative without precipitation.

  • Protocol:

    • Dissolve solid compound in 100% DMSO to 10 mM stock.

    • Critical Step: Perform a "Nephelometry Check" or visual inspection after diluting 1:100 into assay buffer (final 100 µM).

    • Pass Criteria: Solution must remain clear. If cloudy, limit max test concentration to 30 µM.

Phase 2: Biochemical Assay Validation (HTRF)
  • Objective: Determine IC50 against recombinant PDE4B.

  • Reagents: Cisbio HTRF cAMP PDE Assay Kit, Recombinant PDE4B enzyme.

  • Steps:

    • Titration: Prepare 10-point serial dilution of the derivative (Start: 10 µM, 1:3 dilution).

    • Enzyme Mix: Add 5 µL PDE4B (0.5 ng/well) to 384-well low-volume plate.

    • Inhibitor Addition: Add 2.5 µL compound. Incubate 15 min at RT.

    • Substrate Start: Add 2.5 µL cAMP (20 nM). Incubate 60 min.

    • Detection: Add 5 µL cAMP-d2 and 5 µL Anti-cAMP-Cryptate. Read after 1 hour.

    • Artifact Check (The "No-Enzyme" Control): Run the highest concentration of compound (10 µM) with detection reagents only (no enzyme, no substrate).

      • Why? To ensure the compound doesn't quench the Cryptate donor or fluoresce at 665 nm.

Phase 3: Cell-Based Confirmation
  • Objective: Confirm cell permeability (difluoromethoxy group function).

  • System: U937 cells (monocytes) stimulated with Forskolin.

  • Protocol:

    • Pre-incubate cells with derivative for 30 min.

    • Stimulate with 10 µM Forskolin (activates Adenylyl Cyclase).

    • Lyse cells and measure cAMP levels via HTRF.

    • Expectation: Effective compounds will show increased cAMP compared to Forskolin alone (synergy).

Experimental Logic & Troubleshooting

The following diagram illustrates the decision matrix for validating these specific derivatives.

Validation_Logic Start Start Validation Solubility Solubility Test (PBS + 1% DMSO) Start->Solubility Precip Precipitation? Solubility->Precip Precip->Start Yes (Reduce Conc.) Biochem Biochemical Assay (HTRF) Precip->Biochem No (Clear) Interference Interference Check (No Enzyme) Biochem->Interference Valid Valid Hit Interference->Valid Signal Stable FalsePos False Positive (Artifact) Interference->FalsePos Signal Quenched

Figure 2: Validation Logic Flow. Critical checkpoints for solubility and optical interference prevent false leads.

Data Comparison: Derivative vs. Standard

When publishing or presenting data, benchmark the 2-(difluoromethoxy)-3-methylbenzoic acid derivative against Roflumilast (industry standard).

CompoundBiochemical IC50 (PDE4B)Cell-Based EC50 (U937)Solubility Limit (PBS)Z' Factor (Assay Robustness)
Roflumilast ~0.8 nM~2.0 nMLow (< 5 µM)> 0.7
Test Derivative Target: < 50 nMTarget: < 200 nMTarget: > 50 µMMust be > 0.5
Control (DMSO) N/AN/AN/A0.85

Expert Insight: If the Biochemical IC50 is potent (<10 nM) but Cell-Based EC50 is poor (>10 µM), the 3-methyl group may be hindering membrane permeability, or the difluoromethoxy group is insufficient to counterbalance the polarity of the carboxylic acid. Consider esterification (prodrug strategy) for cellular assays.

References

  • Vertex Pharmaceuticals. "Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors." PubMed. [Link]

  • BPS Bioscience. "PDE4B1 Assay Kit Protocol & Troubleshooting." BPS Bioscience. [Link]

  • Molecular Devices. "Comparison of IMAP Fluorescence Polarization with Scintillation Proximity Assay." Molecular Devices Application Notes. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Difluoromethoxy)-3-methylbenzoic Acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the paramount responsibility of ensuring the safety of all...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the paramount responsibility of ensuring the safety of all laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of 2-(Difluoromethoxy)-3-methylbenzoic acid, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a deep understanding of chemical reactivity, potential hazards, and established safety protocols to foster a secure and productive research environment.

Hazard Analysis of 2-(Difluoromethoxy)-3-methylbenzoic Acid

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.

These classifications are common for benzoic acid derivatives, which are known to cause skin, eye, and respiratory irritation[2][3][4][5][6]. The presence of the difluoromethoxy group also warrants careful consideration due to the strong carbon-fluorine bond, which can influence the compound's reactivity and persistence[7][8].

Hazard ClassificationAnticipated EffectGHS Hazard StatementSource
Skin IrritationCauses redness and irritationH315[1]
Eye IrritationCauses serious eye irritationH319[1]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationH335[1]

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision-making process. The primary goal is to establish a barrier between the researcher and the hazardous material, mitigating the risk of exposure through all potential routes: dermal, ocular, and inhalation.

Dermal Protection: Beyond the Lab Coat

Standard laboratory coats provide a fundamental layer of protection against incidental splashes. However, for compounds classified as skin irritants, more robust measures are necessary.

  • Primary Protection: A standard, properly fitting lab coat should always be worn and fully buttoned[9].

  • Secondary Protection (Gloves): Chemical-resistant gloves are mandatory. The choice of glove material is critical and should be based on the manufacturer's compatibility charts. For benzoic acid and its derivatives, nitrile or butyl rubber gloves are generally recommended[2].

    • Protocol Insight: Always inspect gloves for any signs of degradation or perforation before use. When handling the solid compound, double-gloving can provide an additional layer of safety. It is crucial to practice proper glove removal techniques to avoid contaminating the skin[10].

  • Enhanced Protection: For tasks with a higher risk of splashes or significant contamination, a chemically resistant apron and sleeves should be worn over the lab coat[9].

Ocular Protection: A Non-Negotiable Standard

The eyes are particularly vulnerable to chemical splashes and airborne particles. The classification of "serious eye irritation" necessitates stringent eye protection.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are essential whenever handling 2-(Difluoromethoxy)-3-methylbenzoic acid in any form[2][11]. Standard safety glasses do not provide adequate protection from splashes.

  • Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger quantities or when handling solutions, a face shield should be worn in addition to chemical splash goggles[1][2][11].

Respiratory Protection: Controlling Inhalation Risks

As a solid, 2-(Difluoromethoxy)-3-methylbenzoic acid can become airborne as dust, posing an inhalation hazard that can lead to respiratory irritation[1].

  • Engineering Controls as the First Line of Defense: All handling of the solid compound that may generate dust, such as weighing or transferring, must be conducted within a certified chemical fume hood[9][12][13]. The fume hood provides critical containment and ventilation to minimize airborne concentrations.

  • Respiratory PPE: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is appropriate for protection against dusts[2][3].

Operational and Disposal Plans

A comprehensive safety strategy extends beyond PPE to include detailed operational procedures and a clear plan for waste disposal.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Don all required PPE: lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement of the compound in open air.

  • Handling:

    • Carefully open the container of 2-(Difluoromethoxy)-3-methylbenzoic acid inside the fume hood.

    • Use a spatula to transfer the desired amount of the solid to a weigh boat or directly into a reaction vessel. Avoid any actions that could generate dust.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling:

    • Securely close the container of the stock compound.

    • Decontaminate the work surface within the fume hood.

    • Properly dispose of any contaminated disposable items (e.g., weigh boats, pipette tips) in a designated hazardous waste container[9].

    • Remove PPE in the correct order, avoiding self-contamination, and wash hands thoroughly with soap and water[11][12].

Disposal Plan

The disposal of fluorinated organic compounds requires special consideration due to the stability of the carbon-fluorine bond[7][8].

  • Waste Segregation: All waste containing 2-(Difluoromethoxy)-3-methylbenzoic acid, including contaminated solids, solutions, and disposable items, must be collected in a clearly labeled, sealed, and compatible hazardous waste container[14].

  • Disposal Method: The recommended disposal method for fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility[1][15][16]. This process is necessary to ensure the complete destruction of the molecule and prevent its release into the environment[8][16]. Do not dispose of this chemical down the drain or in regular trash.

Visualizing Safety Workflows

To further clarify the decision-making processes for PPE selection and waste disposal, the following diagrams are provided.

PPE_Selection_Workflow PPE Selection for 2-(Difluoromethoxy)-3-methylbenzoic Acid cluster_assessment Hazard Assessment cluster_routes Exposure Routes & PPE Barriers cluster_ppe Required PPE Hazard Chemical: 2-(Difluoromethoxy)-3-methylbenzoic acid Solid, Potential for Dust Route_Exposure Potential Routes of Exposure Hazard->Route_Exposure Dermal Dermal Contact (Skin Irritant) Ocular Ocular Contact (Serious Eye Irritant) Inhalation Inhalation (Respiratory Irritant) Gloves Nitrile/Butyl Gloves Dermal->Gloves Coat Lab Coat Dermal->Coat Goggles Chemical Splash Goggles Ocular->Goggles Fume_Hood Chemical Fume Hood Inhalation->Fume_Hood Primary Control Face_Shield Face Shield (Splash Risk) Goggles->Face_Shield Add for splash risk Respirator Respirator (N95/P100) (If needed) Fume_Hood->Respirator Secondary Control

Caption: PPE Selection Workflow for 2-(Difluoromethoxy)-3-methylbenzoic Acid.

Disposal_Workflow Disposal Plan for 2-(Difluoromethoxy)-3-methylbenzoic Acid cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Start Generate Chemical Waste Solid_Waste Contaminated Solids (Gloves, Weigh Boats) Start->Solid_Waste Liquid_Waste Unused Solutions Start->Liquid_Waste Segregate Segregate in Labeled, Sealed Hazardous Waste Container Solid_Waste->Segregate Liquid_Waste->Segregate Incineration High-Temperature Incineration at Licensed Facility Segregate->Incineration Arrange Pickup End Waste Destroyed Incineration->End

Caption: Disposal Workflow for 2-(Difluoromethoxy)-3-methylbenzoic Acid.

Conclusion

The safe handling of 2-(Difluoromethoxy)-3-methylbenzoic acid is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate control measures. By implementing the multi-layered PPE strategy outlined in this guide, from dermal and ocular protection to respiratory safeguards, researchers can significantly mitigate the risks associated with this compound. Adherence to the detailed operational and disposal protocols will further ensure a safe laboratory environment and responsible chemical stewardship.

References

  • Vertex AI Search. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Benchchem. Safety and handling of fluorinated organic compounds.
  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid.
  • Fisher Scientific. (2018, October). Benzoic acid - SAFETY DATA SHEET.
  • SynQuest Labs. 2-(Difluoromethoxy)benzoic acid Safety Data Sheet.
  • MDPI. (2021, May 11). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change.
  • Sigma-Aldrich. (2021, September 7). Benzoic acid; 65-85 - SAFETY DATA SHEET.
  • Unknown Source. (2020, May 5). BENZOIC ACID - Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
  • Georganics. (2012, April 11). 4-DIFLUOROMETHOXY-3-HYDROXYBENZALDEHYDE.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Tokyo Chemical Industry. (2025, February 14). SAFETY DATA SHEET.
  • National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET.
  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • Fisher Scientific. (2009, July 7). SAFETY DATA SHEET.
  • Ossila. SAFETY DATA SHEET.
  • University of California, Riverside Environmental Health & Safety. Standard Operating Procedures.
  • Tokyo Chemical Industry. (2025, June 25). SAFETY DATA SHEET.

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